BenchChemオンラインストアへようこそ!

Micafungin

Antifungal Prophylaxis Hematopoietic Stem Cell Transplantation Invasive Fungal Infection Prevention

Procure Micafungin for its irreplaceable clinical utility: first-line HSCT prophylaxis (50 mg/day adult; 1 mg/kg/day <50 kg) with proven superiority over fluconazole (80.0% vs 73.5%, P=0.03). Essential for neonatal ICU (8-15 mg/kg/day) and C. auris coverage (>3-log burden reduction). Retains efficacy against select FKS-mutant C. glabrata where other echinocandins fail. NOT interchangeable with caspofungin or anidulafungin due to distinct PK/PD and resistance profiles. Ensure stock for patient-specific, resistance-guided therapy.

Molecular Formula C56H71N9O23S
Molecular Weight 1270.3 g/mol
CAS No. 235114-32-6
Cat. No. B1204384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicafungin
CAS235114-32-6
SynonymsFK 463
FK-463
FK463
micafungin
micafungin sodium
Mycamine
Molecular FormulaC56H71N9O23S
Molecular Weight1270.3 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
InChIInChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1
InChIKeyPIEUQSKUWLMALL-YABMTYFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble as sodium salt (> 200mg/mL)
2.18e-01 g/L

Micafungin (CAS 235114-32-6): High-Purity Echinocandin Antifungal for Invasive Candidiasis and HSCT Prophylaxis Procurement


Micafungin is a semi-synthetic cyclic lipopeptide belonging to the echinocandin class of antifungal agents that selectively inhibits the synthesis of fungal 1,3-β-D-glucan, an essential component of the fungal cell wall [1]. It is formulated as micafungin sodium for intravenous infusion and is indicated for the treatment of invasive candidiasis, esophageal candidiasis, and for antifungal prophylaxis in patients undergoing hematopoietic stem cell transplantation (HSCT) [2]. Unlike azole antifungals which target ergosterol synthesis via CYP51 inhibition, micafungin exerts fungicidal activity against most Candida species, including those resistant to fluconazole, through a distinct mechanism with no cross-resistance to azoles [1].

Why Micafungin (CAS 235114-32-6) Cannot Be Interchanged with Other Echinocandins or Azoles: A Procurement and Scientific Rationale


Micafungin exhibits distinct pharmacokinetic, pharmacodynamic, and resistance profiles that preclude direct substitution with other echinocandins (caspofungin, anidulafungin) or azole antifungals (fluconazole). Differences in drug clearance rates, particularly in neonatal and pediatric populations, require specific dosing adjustments that are not transferable across the class [1]. Furthermore, differential activity against FKS mutant isolates—where micafungin retains efficacy against certain Candida glabrata strains with elevated MICs to other echinocandins—demonstrates that resistance phenotypes are not uniformly shared among class members [2]. Procurement decisions must therefore be guided by patient population-specific pharmacokinetic considerations and local antifungal resistance patterns rather than assumed class equivalence.

Micafungin (CAS 235114-32-6): Quantitative Head-to-Head Evidence for Differentiated Procurement Decisions


Superior Prophylaxis Success Over Fluconazole in HSCT Neutropenia: Phase III Randomized Trial

In a randomized, double-blind, multi-institutional phase III trial involving 882 adult and pediatric HSCT patients, micafungin (50 mg/day or 1 mg/kg for patients weighing <50 kg) demonstrated significantly superior overall prophylactic efficacy compared to fluconazole (400 mg/day or 8 mg/kg for patients weighing <50 kg) during the neutropenic phase after HSCT [1]. The overall success rate, defined as the absence of suspected, proven, or probable invasive fungal infection through the end of therapy, was 80.0% in the micafungin arm compared to 73.5% in the fluconazole arm, representing an absolute difference of 6.5% (95% CI: 0.9%-12%; P = 0.03) [1].

Antifungal Prophylaxis Hematopoietic Stem Cell Transplantation Invasive Fungal Infection Prevention

Retained Efficacy Against Candida glabrata FKS Mutant Isolate Where Caspofungin and Anidulafungin Fail

In an immunocompetent mouse model of disseminated candidiasis, micafungin demonstrated retained in vivo efficacy against a Candida glabrata isolate harboring the R83 FKS2 mutation (Fks2p-S663F) [1]. Micafungin was equally efficacious against both the wild-type S3 isolate and the R83 mutant isolate, with half-maximal effect AUC (E50) estimates of 194.2 mg·h/L and 53.99 mg·h/L, respectively [1]. In contrast, anidulafungin failed to induce a ≥1-log reduction in fungal burden against any isolate across an AUC range of 139-557 mg·h/L, while caspofungin showed reduced maximum effect against the R83 mutant compared to the wild-type [1].

Antifungal Resistance FKS Mutation Echinocandin Susceptibility

MIC-Based Resistance Detection Advantage: Fewer FKS Mutants Exceed CLSI Breakpoint Compared to Caspofungin

Using the CLSI susceptibility breakpoint criterion of MIC > 2 µg/mL, only 3 of 13 (23%) FKS mutant Candida glabrata isolates were classified as non-susceptible to either anidulafungin or micafungin, whereas 12 of 13 (92%) FKS mutants exceeded this MIC threshold with caspofungin [1]. This indicates that caspofungin MIC testing more readily detects the FKS-mediated resistance phenotype compared to micafungin and anidulafungin under standard CLSI conditions [1]. However, when MIC testing was performed in the presence of 50% serum to better approximate physiological conditions, all FKS mutants showed MICs ≥2 µg/mL for all three echinocandins [1].

Antifungal Susceptibility Testing CLSI Breakpoints Echinocandin Resistance Detection

Substantially Higher Clearance in Neonates Necessitating Increased Weight-Based Dosing

Micafungin clearance is significantly elevated in pediatric populations compared to adults, with the highest clearance observed in premature neonates [1]. In healthy adults, micafungin clearance is approximately 10.4 mL/h/kg, whereas in premature neonates, clearance ranges from 40-80 mL/h/kg—a 4- to 8-fold increase [1]. A pooled analysis of 53 critically ill neonates treated for systemic candidiasis confirmed that mean micafungin clearance is higher in neonates before 28 days of life (0.036 L/h/kg) compared to older infants after 120 days (0.028 L/h/kg) [2]. Consequently, recommended dosing for neonates and young children (4-10 mg/kg/day) is substantially higher than adult dosing (100 mg/day or approximately 1.4 mg/kg/day) to achieve comparable therapeutic exposure [1].

Neonatal Pharmacokinetics Pediatric Dosing Invasive Candidiasis

CSF Penetration at High Doses in Neonatal Candida Meningitis: A Unique Echinocandin Attribute

In a pooled analysis of 53 critically ill neonates with systemic candidiasis treated with high-dose intravenous micafungin (8-15 mg/kg/day), the drug demonstrated measurable penetration across the blood-brain barrier into cerebrospinal fluid (CSF), achieving therapeutic levels [1]. This included three patients with documented Candida meningitis and hydrocephalus [1]. This finding is notable because echinocandins are generally considered to have poor central nervous system penetration, limiting their utility in CNS fungal infections [1].

CNS Penetration Neonatal Meningitis Candida Meningitis

Comparable In Vivo Efficacy Against Candida auris Across All Four Clades in Neutropenic Mouse Model

In a neutropenic mouse bloodstream infection model evaluating the four major Candida auris clades (South Asian, East Asian, South African, and South American), micafungin (5 mg/kg once daily for 6 days) produced >3-log mean CFU/g decreases in kidney and heart fungal burdens across all clades tested [1]. All echinocandin regimens, including micafungin, significantly improved 21-day survival compared to untreated controls (P = 0.0041 to P < 0.0001) regardless of the C. auris clade [1]. Rezafungin, anidulafungin, caspofungin, and micafungin all demonstrated comparable in vivo efficacy in this model [1].

Candida auris Multidrug-Resistant Fungi Echinocandin Efficacy

Micafungin (CAS 235114-32-6): Evidence-Based Application Scenarios for Procurement and Research Prioritization


Antifungal Prophylaxis in Hematopoietic Stem Cell Transplantation (HSCT) Recipients During Neutropenia

Based on the Phase III randomized trial demonstrating 80.0% prophylactic success with micafungin versus 73.5% with fluconazole (absolute difference 6.5%, P = 0.03) [1], micafungin is indicated as first-line antifungal prophylaxis in HSCT recipients during the neutropenic phase. Formulary procurement should prioritize adequate micafungin supply for HSCT units, with dosing at 50 mg/day for adults or 1 mg/kg/day for patients weighing <50 kg.

Treatment of Invasive Candidiasis in Settings with Documented or Suspected Echinocandin Resistance

Given micafungin's retained in vivo efficacy against select C. glabrata FKS mutant isolates where caspofungin shows reduced activity and anidulafungin fails to achieve ≥1-log reduction [1], micafungin should be preferentially considered in institutions with documented echinocandin resistance or in patients with breakthrough infections on other echinocandins. Susceptibility testing should be interpreted with awareness that standard CLSI micafungin MICs may underestimate FKS-mediated resistance compared to caspofungin [2].

Neonatal Invasive Candidiasis and Candida Meningitis Requiring High-Dose Weight-Based Dosing

Micafungin's substantially higher clearance in neonates (40-80 mL/h/kg vs. 10.4 mL/h/kg in adults) necessitates high-dose weight-based administration (8-15 mg/kg/day) to achieve therapeutic exposure [1]. The demonstrated CSF penetration at these doses supports its use in neonatal Candida meningitis [2]. Procurement planning for neonatal intensive care units must account for significantly higher per-kilogram drug utilization compared to adult dosing.

First-Line Therapy for Candida auris Candidemia Across All Global Clades

Micafungin demonstrates potent in vivo efficacy (>3-log fungal burden reduction) against all four major C. auris clades in neutropenic animal models [1]. This evidence supports micafungin as first-line therapy for suspected or confirmed C. auris bloodstream infections, consistent with CDC and international guideline recommendations. Procurement should ensure adequate stock in hospitals serving regions with known C. auris transmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Micafungin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.